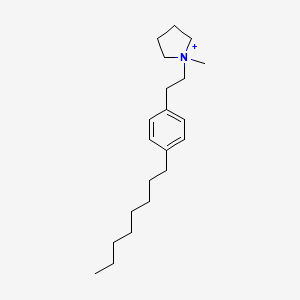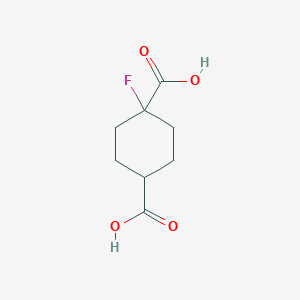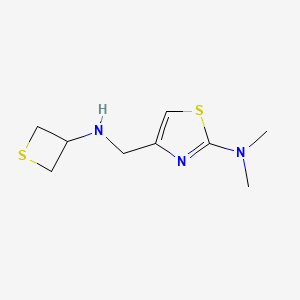![molecular formula C11H19N3 B13327404 1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13327404.png)
1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine is an organic compound that features a cyclohexyl ring substituted with a methyl group and an imidazole ring
Preparation Methods
The synthesis of 1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through the hydrogenation of benzene or other aromatic compounds.
Methylation: The cyclohexyl ring is then methylated using methyl iodide or other methylating agents under basic conditions.
Imidazole ring formation: The imidazole ring is formed through the condensation of glyoxal with ammonia and formaldehyde.
Coupling reaction: The final step involves coupling the methylcyclohexyl group with the imidazole ring using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Chemical Reactions Analysis
1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections or other diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical and physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites.
Comparison with Similar Compounds
1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine can be compared with other similar compounds such as:
1-Methylcyclohexene: A simple cycloalkene with a methyl group, used as a reagent in organic synthesis.
1-Methylcyclohexanol: A tertiary alcohol with a cyclohexyl ring, used in research and industrial applications.
1-Methylcyclohexyl acetate: An ester derivative, used in the synthesis of other organic compounds.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-[(1-methylcyclohexyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C11H19N3/c1-11(5-3-2-4-6-11)9-14-8-7-13-10(14)12/h7-8H,2-6,9H2,1H3,(H2,12,13) |
InChI Key |
YLUARLDZLJNSKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


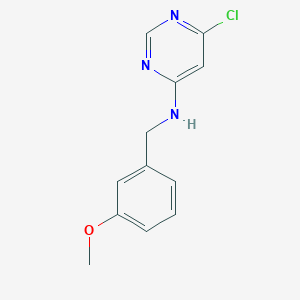
![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13327325.png)
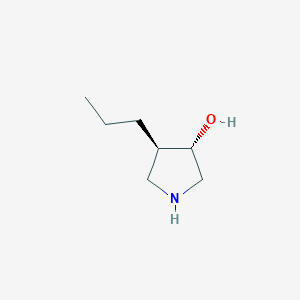
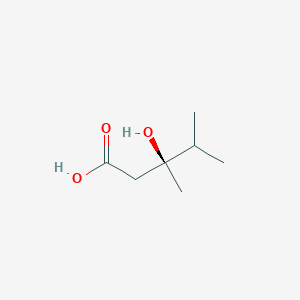
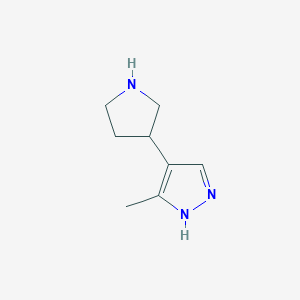
![2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B13327352.png)
![1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13327356.png)
![6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13327372.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13327379.png)
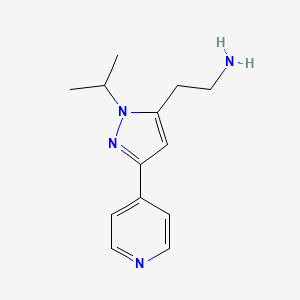
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13327393.png)
